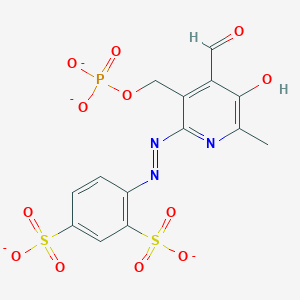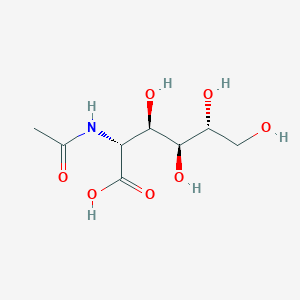
N-acetyl-D-glucosaminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-D-glucosaminic acid is the N-acetyl derivative of D-glucosaminic acid. It derives from a D-gluconic acid. It is a conjugate acid of a N-acetyl-D-glucosaminate.
Applications De Recherche Scientifique
Enzymatic Conversion for Biofuel Production
A study revealed the potential of a novel chitinase, PbChi74 from Paenibacillus barengoltzii, in the bioconversion of chitin to N-acetyl glucosamine (GlcNAc). This process is of great interest as it offers an environmentally friendly alternative to the chemical production of GlcNAc, which is used as a pharmacological agent and functional food additive. The enzyme showed promising results in converting colloidal chitin to GlcNAc with high yield and purity, indicating its potential in industrial applications for GlcNAc production (Fu et al., 2014).
Therapeutic Applications
N-acetyl glucosamine and its derivatives have been recognized for their therapeutic benefits. They are integral components of glycoproteins, proteoglycans, and glycosaminoglycans, playing significant roles in the human body. Recent studies have highlighted glucosamine's potential in treating osteoarthritis and other diseases due to its antioxidant and anti-inflammatory properties. The modulation of inflammatory responses, particularly through the Nuclear Factor-κB pathway, is a key mechanism behind these therapeutic effects. This highlights the diverse biomedical applications of N-acetyl glucosamine and its derivatives beyond just osteoarthritis treatment, extending to cardiovascular diseases, neurological deficits, skin disorders, and even cancer (Dalirfardouei et al., 2016).
Biomedical and Industrial Applications
Aerobic oxidation in water, catalyzed by Au nanoparticles on basic supports, has been used to synthesize various α-amino acids, including N-acetyl-glucosaminic acid. This method represents an innovative approach for obtaining valuable compounds from glucosamine derivatives, potentially applicable in various biomedical and industrial contexts (Ohmi et al., 2013).
Enzyme Catalysis for Acid Synthesis
Research has explored the enzyme-catalyzed synthesis of N-acetylneuraminic acid from N-acetyl-d-glucosamine. This process involves epimerization and aldol condensation reactions, providing insights into reaction optimization and scale-up possibilities. The study emphasizes the potential of enzyme catalysis in the efficient and sustainable synthesis of biologically and industrially relevant acids (Zimmermann et al., 2007).
Propriétés
Nom du produit |
N-acetyl-D-glucosaminic acid |
|---|---|
Formule moléculaire |
C8H15NO7 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-acetamido-3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/t4-,5-,6-,7-/m1/s1 |
Clé InChI |
LZKNVSNNPRQZJB-DBRKOABJSA-N |
SMILES isomérique |
CC(=O)N[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O |
SMILES canonique |
CC(=O)NC(C(C(C(CO)O)O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



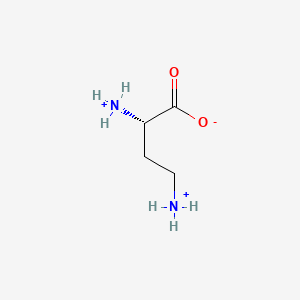
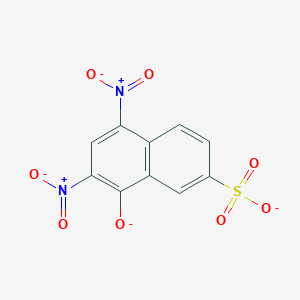
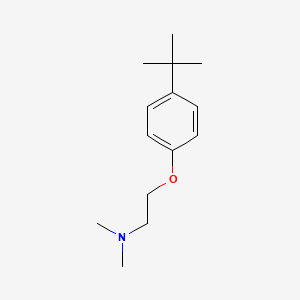
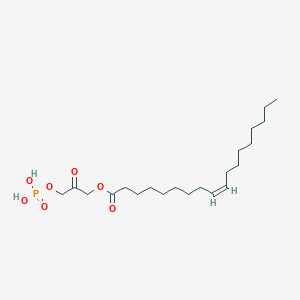
![methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1239226.png)
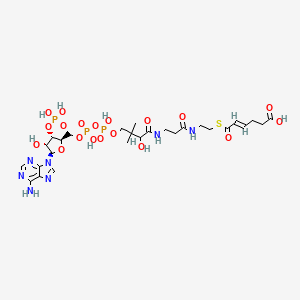

![[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1239232.png)



![2-chloro-N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide](/img/structure/B1239241.png)

